5-Chlorobenzo[d][1,3]dioxol-4-amine hydrochloride
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Overview
Description
5-Chlorobenzo[d][1,3]dioxol-4-amine hydrochloride: is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of benzodioxole, featuring a chlorine atom at the 5-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-benzodioxol-4-amine typically involves the chlorination of 1,3-benzodioxole followed by amination. One common method includes:
Chlorination: 1,3-benzodioxole is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Amination: The chlorinated intermediate is then reacted with ammonia or an amine source under suitable conditions to introduce the amine group at the 4-position.
Industrial Production Methods: Industrial production of 5-Chlorobenzo[d][1,3]dioxol-4-amine hydrochloride involves large-scale chlorination and amination processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-1,3-benzodioxol-4-amine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as thiols, amines, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium thiolate, sodium alkoxide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include thiol-substituted, amine-substituted, or alkoxide-substituted derivatives.
Oxidation Products: Various oxidized forms of the compound, including quinones or other oxygenated derivatives.
Reduction Products: Reduced forms of the compound, such as amine derivatives with altered oxidation states.
Scientific Research Applications
Chemistry: 5-Chlorobenzo[d][1,3]dioxol-4-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. Its derivatives are being explored for their therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Chlorobenzo[d][1,3]dioxol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
5-Chloro-1,3-benzodioxole: Lacks the amine group at the 4-position.
1,3-Benzodioxol-4-amine: Lacks the chlorine atom at the 5-position.
5-Bromo-1,3-benzodioxol-4-amine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 5-Chlorobenzo[d][1,3]dioxol-4-amine hydrochloride is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-chloro-1,3-benzodioxol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c8-4-1-2-5-7(6(4)9)11-3-10-5;/h1-2H,3,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCANCLCZRBNYLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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